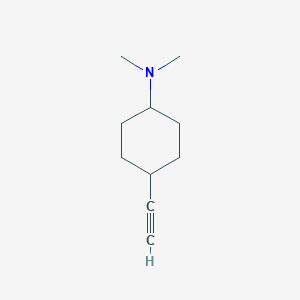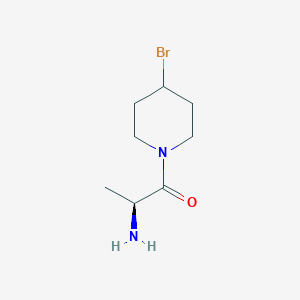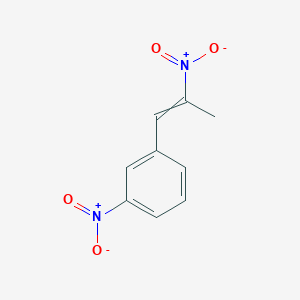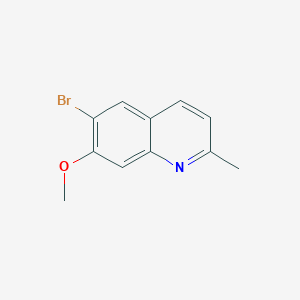
trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-ethynyl-N,N-dimethylcyclohexan-1-amine is a cyclohexane derivative with an ethynyl group at the 4-position and a dimethylamino group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-ethynyl-N,N-dimethylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and dimethylamino groups.
Amination: The dimethylamino group is introduced via reductive amination, where the intermediate product is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for (1r,4r)-4-ethynyl-N,N-dimethylcyclohexan-1-amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Sonogashira coupling and reductive amination steps, as well as advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-ethynyl-N,N-dimethylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the ethynyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and strong bases.
Major Products
Oxidation: Products can include cyclohexanone derivatives with ketone or carboxylic acid functionalities.
Reduction: Products can include cyclohexane derivatives with alkene or alkane functionalities.
Substitution: Products can include various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(1r,4r)-4-ethynyl-N,N-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-ethynyl-N,N-dimethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the dimethylamino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1r,4r)-Quercivorol: A compound with similar structural features but different functional groups.
(1r,4r)-2,5-diazabicyclo[2.2.1]heptane: Another cyclohexane derivative with different substituents.
Uniqueness
(1r,4r)-4-ethynyl-N,N-dimethylcyclohexan-1-amine is unique due to the presence of both an ethynyl and a dimethylamino group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
4-ethynyl-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H17N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,9-10H,5-8H2,2-3H3 |
Clé InChI |
GDCPUOYOLUEQOX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCC(CC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)


![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)


![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)
![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
